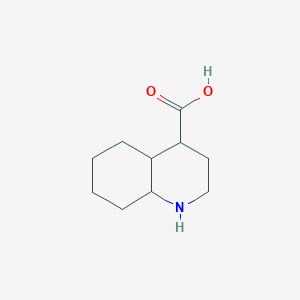

Decahydroquinoline-4-carboxylic acid

Description

Decahydroquinoline-4-carboxylic acid is a saturated heterocyclic compound featuring a decahydroquinoline (B1201275) core functionalized with a carboxylic acid group at the 4-position. As a derivative of the quinoline (B57606) scaffold, a structure renowned for its prevalence in bioactive molecules and pharmaceuticals, this compound is of significant interest. nih.govnih.gov The fully saturated decahydroquinoline ring system introduces stereochemical complexity, making its synthesis and the study of its isomers a challenging and active area of research. The carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets. nih.govnih.gov Research into this specific compound is often linked to the broader exploration of decahydroquinoline alkaloids and the development of novel therapeutic agents. jcu.edunih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHCZICXYWAFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290835 | |

| Record name | Decahydro-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13337-72-9 | |

| Record name | Decahydro-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13337-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Decahydroquinoline 4 Carboxylic Acid and Its Stereoisomers

Foundational Approaches to the Decahydroquinoline (B1201275) Core

The construction of the fundamental decahydroquinoline framework can be achieved through several reliable methods, primarily involving the reduction of unsaturated quinoline (B57606) precursors.

Catalytic Hydrogenation of Quinoline-4-carboxylic Acid Precursors

Catalytic hydrogenation stands as a direct and effective method for the synthesis of decahydroquinoline-4-carboxylic acid from quinoline-4-carboxylic acid. prepchem.com This process typically involves the reduction of the aromatic quinoline ring system under hydrogen pressure in the presence of a metal catalyst.

A common procedure involves dissolving quinoline-4-carboxylic acid in a suitable solvent, such as glacial acetic acid, and subjecting it to hydrogenation with a catalyst like platinum oxide (Adams' catalyst) or rhodium on alumina. prepchem.comgatech.eduprepchem.com The reaction is generally carried out at elevated temperatures and pressures to ensure complete saturation of the heterocyclic and carbocyclic rings. For instance, reduction using 5% Rhodium on Alumina (Rh/Al2O3) in acetic acid at 85°C and 4.2 kg/cm ² pressure for 15 hours has been reported to yield this compound in high purity and yield. prepchem.com Similarly, hydrogenation of quinoline-2-carboxylic acid using platinum dioxide (PtO2) in glacial acetic acid at room temperature and approximately 51.7 psia of hydrogen pressure has been shown to produce decahydroquinoline-2-carboxylic acid. prepchem.com

The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation, often resulting in a mixture of cis- and trans-fused decahydroquinoline isomers. The kinetics of quinoline hydrogenation have been studied, indicating that the process can be complex, with the purity of the starting quinoline being a critical factor for consistent results. gatech.edu

Interactive Data Table: Catalytic Hydrogenation Conditions

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Quinoline-4-carboxylic acid | 5% Rh/Al2O3 | Acetic acid | 85 | 4.2 kg/cm ² | 90 | prepchem.com |

| Quinoline-2-carboxylic acid | PtO2 | Glacial acetic acid | Room Temp | ~51.7 psia | 74 | prepchem.com |

Birch Reduction and Subsequent Aminocyclization Strategies from Homotyramines

An alternative approach to the decahydroquinoline core involves the Birch reduction of homotyramine derivatives. researchgate.net This method is particularly useful for accessing polysubstituted enantiopure cis-decahydroquinolines. The Birch reduction, a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, reduces the aromatic ring of the homotyramine derivative to a dihydroanisole intermediate. researchgate.netmasterorganicchemistry.comyoutube.com

Following the reduction, acid-catalyzed treatment of the resulting dihydroanisole derivative promotes an intramolecular aminocyclization. This cyclization event forms the piperidine (B6355638) ring, leading to the decahydroquinoline skeleton. The stereoselectivity of this process can be influenced by the presence and nature of protecting groups on functionalities such as hydroxyl groups. researchgate.net This strategy has been successfully applied to the synthesis of 7-oxodecahydroquinolines that share the same relative configuration as certain natural products. researchgate.net

Enantioselective and Diastereoselective Synthesis

Achieving stereocontrol in the synthesis of this compound and its analogs is crucial for their application in asymmetric synthesis and for investigating their biological activities. Several strategies have been developed to this end.

Chiral Pool Approaches Utilizing Natural Precursors (e.g., amino acids, malic acid)

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. uh.eduresearchgate.netresearchgate.net Natural compounds like amino acids and malic acid can be elaborated into chiral building blocks for the asymmetric synthesis of decahydroquinolines. For instance, L-tyrosine has been utilized in a synthesis that involves a Birch reduction of its O-methylated derivative, followed by an aminocyclization in an acidic medium. researchgate.net This sequence leads to the formation of a mixture of 6-oxo-octahydroindole-2-carboxylic acids, which are precursors to stereoisomeric decahydroquinoline derivatives.

Similarly, (S)-malic acid can serve as a chiral starting material. researchgate.net Its inherent stereochemistry can be transferred through a series of transformations to establish the desired stereocenters in the target decahydroquinoline structure. These approaches leverage the readily available chirality of natural products to construct enantiomerically enriched or pure decahydroquinoline systems.

Asymmetric Cycloaddition Reactions (e.g., Intramolecular Hetero-Diels-Alder)

Asymmetric cycloaddition reactions, particularly the intramolecular hetero-Diels-Alder (IMHDA) reaction, offer a powerful method for the stereocontrolled synthesis of the decahydroquinoline framework. researchgate.netorganic-chemistry.org This reaction involves the [4+2] cycloaddition of a diene and a dienophile, where one or more heteroatoms are part of the reacting system. organic-chemistry.org

In the context of decahydroquinoline synthesis, an appropriately substituted diene can react with an imine, generated in situ, to form the bicyclic ring system. The stereochemical outcome of the cycloaddition can be controlled by the use of chiral auxiliaries, chiral catalysts, or by the influence of existing stereocenters in the substrate. researchgate.netnih.gov For example, a route for preparing 2,5-disubstituted octahydroquinolin-4-ones, which are precursors to decahydroquinolines, utilizes an IMHDA reaction between an activated diene and an imine. The presence of an allylic stereocenter in the starting material can induce selectivity, leading to the formation of a limited number of cycloadducts in good yield. researchgate.net The use of Lewis acids can also promote the reaction and influence its selectivity. researchgate.net

Interactive Data Table: Asymmetric Hetero-Diels-Alder Reaction Example

| Diene Precursor | Dienophile | Key Step | Product | Diastereomeric Ratio | Yield (%) | Reference |

| Activated diene with allylic stereocenter | Imine (from benzylamine) | Intramolecular Hetero-Diels-Alder | 2,5-disubstituted octahydroquinolin-4-one | 70:30 | 79 | researchgate.net |

Stereoconvergent Cyclocondensation Reactions

Stereoconvergent cyclocondensation reactions represent a highly efficient strategy for the synthesis of enantiopure decahydroquinolines. nih.gov These reactions can generate multiple stereocenters with a well-defined configuration in a single synthetic step from stereoisomeric mixtures of starting materials.

One notable example involves the cyclocondensation of chiral amino alcohols, such as (R)-phenylglycinol or (1S,2R)-1-amino-2-indanol, with stereoisomeric mixtures (including racemates and meso forms) of cyclohexanone-based δ-keto-acid derivatives. nih.gov This process can proceed through dynamic kinetic resolution and/or desymmetrization of enantiotopic groups, leading to the formation of enantiopure cis-decahydroquinolines. nih.gov This methodology provides a powerful and atom-economical route to access complex and stereochemically rich decahydroquinoline structures.

Dynamic Kinetic Resolution and Asymmetric Transformations in Decahydroquinoline Synthesis

Dynamic Kinetic Resolution (DKR) represents a powerful strategy for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.orgnumberanalytics.com This process ingeniously combines a kinetic resolution step with in situ racemization of the less reactive enantiomer, thereby overcoming the 50% theoretical yield limit of traditional kinetic resolution. nih.govprinceton.edu A successful DKR requires the rate of racemization to be faster than or at least comparable to the rate of transformation of the slower-reacting enantiomer. princeton.edu This allows for the continuous conversion of the racemic starting material into the desired chiral product. wikipedia.org

The core principle of DKR involves a catalyst system that can both facilitate the interconversion of enantiomers (racemization) and selectively react with only one of them. wikipedia.org This dual-function catalysis can be achieved using a combination of a metal catalyst for racemization and an enzyme for the stereoselective reaction, or through a single catalyst capable of performing both roles. nih.govresearchgate.net

In the context of decahydroquinoline synthesis, DKR is instrumental in preparing enantiopure building blocks that serve as precursors to the target scaffold. For instance, the asymmetric synthesis of chiral alcohols or amines via DKR provides key intermediates that can be incorporated into the decahydroquinoline ring system through subsequent cyclization reactions. While direct DKR on a decahydroquinoline intermediate is less commonly documented, the application of this method to create chiral precursors is a cornerstone of modern asymmetric synthesis. nih.gov

Asymmetric transformations are fundamental to accessing specific stereoisomers of decahydroquinolines. Biomimetic approaches have been developed that utilize chiral auxiliaries, such as (R)-phenylglycinol, which acts as a chiral source of ammonia, to construct the hydroquinoline ring system enantioselectively from 1,5-polycarbonyl precursors. nih.gov This strategy has enabled the diastereodivergent synthesis of enantiopure cis-2,5-disubstituted decahydroquinolines. nih.gov Such methods highlight the importance of installing chirality early in the synthetic sequence to control the stereochemical outcome of the final polycyclic product.

Table 1: Principles of Dynamic Kinetic Resolution (DKR)

| Feature | Description | Reference |

|---|---|---|

| Concept | Converts 100% of a racemic mixture into a single enantiopure compound by combining kinetic resolution with in situ racemization. | wikipedia.orgprinceton.edu |

| Requirement | The rate of racemization of the starting material must be comparable to or greater than the rate of the stereoselective reaction. | princeton.edu |

| Catalysis | Often employs dual-catalyst systems (e.g., metal and enzyme) or a single multi-functional catalyst to achieve both racemization and resolution. | nih.govresearchgate.net |

| Application | Crucial for the asymmetric synthesis of chiral building blocks used in the construction of complex molecules like decahydroquinolines. | nih.govnih.gov |

Asymmetric Catalysis in Decahydroquinoline Ring Construction (e.g., Ir-catalyzed amination, Cu-catalyzed 1,4-addition)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral products with high enantioselectivity. For the construction of the decahydroquinoline skeleton, several catalytic methods are of significant interest.

Iridium-catalyzed amination has emerged as a potent method for forming C-N bonds. Chiral iridium catalysts can facilitate the enantioselective intermolecular amination of C-H bonds, a process that can, in principle, be applied to the late-stage functionalization or cyclization to form heterocyclic systems. youtube.com The strategy involves creating a chiral environment around the metal center, which directs the nitrogen insertion to a specific face of the substrate, thereby establishing a new stereocenter. youtube.com

Copper-catalyzed 1,4-addition (or conjugate addition) is a widely used and robust method for C-C bond formation. In the synthesis of substituted quinolines, this reaction can be employed to introduce substituents at specific positions. The use of chiral ligands in conjunction with copper catalysts allows for highly enantioselective additions of organometallic reagents (like Grignard or organozinc reagents) to Michael acceptors. rsc.orgmdpi.com For example, the conjugate addition to an α,β-unsaturated ketone precursor can set a key stereocenter that directs the stereochemical outcome of a subsequent cyclization to form the decahydroquinoline ring. organic-chemistry.orgyoutube.com The development of ligands that can control both regioselectivity and enantioselectivity is crucial for the successful application of this method to complex targets. rsc.org

Another relevant transformation is the catalytic asymmetric hydrogenation of the quinoline core. Chiral ruthenium catalysts, for example, have been shown to selectively hydrogenate the carbocyclic ring of quinoline derivatives to yield chiral 5,6,7,8-tetrahydroquinolines with high enantiomeric excess. rsc.org These partially saturated structures are valuable intermediates that can be further reduced to afford the fully saturated decahydroquinoline system.

Table 2: Overview of Asymmetric Catalytic Methods

| Method | Catalyst/Reagent Example | Transformation | Relevance to Decahydroquinoline Synthesis | Reference |

|---|---|---|---|---|

| Ir-Catalyzed Amination | Chiral Iridium Complexes | Enantioselective C-H amination | Potential for intramolecular cyclization to form the heterocyclic ring. | youtube.com |

| Cu-Catalyzed 1,4-Addition | Cu(I) salts with chiral phosphoramidite (B1245037) ligands | Enantioselective addition of nucleophiles to α,β-unsaturated systems. | Creation of key stereocenters in acyclic precursors prior to cyclization. | rsc.orgorganic-chemistry.org |

| Asymmetric Hydrogenation | Ru(η3-methallyl)2(cod)–PhTRAP | Selective hydrogenation of the carbocyclic ring of quinolines. | Synthesis of chiral tetrahydroquinoline intermediates en route to decahydroquinolines. | rsc.org |

Novel and Emerging Synthetic Protocols

The drive for efficiency and sustainability in organic synthesis has spurred the development of novel protocols that can construct complex molecular architectures in fewer steps.

Cascade Reactions and Domino Processes for Polycyclic Systems

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single operation without isolating intermediates. epfl.ch This approach offers remarkable efficiency, generating significant molecular complexity from simple starting materials in one pot. nih.govrsc.org Such reactions are particularly powerful for the synthesis of polycyclic systems like decahydroquinoline, as they can rapidly assemble the fused ring structure.

A notable example is the base-mediated cascade reaction between malonate esters and acrolein, which can generate complex polycyclic systems by forming multiple C-C bonds and stereocenters in a single transformation. nih.govnih.gov The reaction proceeds through a sequence of Michael additions and aldol (B89426) condensations to build fused rings. nih.gov Transition metal catalysis, particularly with palladium, has also enabled powerful multi-fold domino processes. These can involve a series of crossover annulations to build complex fused polycyclic frameworks from simple precursors in one pot. chemrxiv.org The design of such cascades relies on a deep mechanistic understanding to control the reaction sequence and achieve the desired structural outcome. epfl.ch The application of these principles allows for the rapid assembly of the core structures of natural products and other complex targets. rsc.org

Strategies Involving Decarboxylative Cyclization (as a general approach to heterocycles)

Decarboxylative reactions, where a carboxylic acid group is removed and replaced, have become a versatile tool for forming C-C and C-heteroatom bonds. nih.gov When coupled with a cyclization event, this strategy provides a novel entry into heterocyclic systems.

One such approach involves the in situ generation of α-iminocarboxylic acids, which can undergo intramolecular Michael addition followed by decarboxylation to yield N-heterocycles. acs.org This method provides a pathway to various benzo-fused nitrogen heterocycles. In some cases, the decarboxylation can be catalyzed by copper under basic conditions. acs.org Another innovative strategy is electrochemical decarboxylative N-alkylation, an anodic process where a non-activated carboxylic acid serves as an alkylating agent for N-heterocycles. nih.gov

Furthermore, catalytic asymmetric decarboxylative cycloadditions have been developed as a powerful method for constructing chiral heterocyclic scaffolds. For instance, a [4+2] cycloaddition between vinyl benzoxazinanones and isocyanates can proceed with decarboxylation to afford chiral dihydroquinazolinones in high yield and enantioselectivity. rsc.org These strategies, which use readily available carboxylic acids as stable precursors for reactive intermediates, represent a significant advance in the synthesis of diverse heterocyclic structures and hold potential for application in the synthesis of decahydroquinoline derivatives.

Chemical Transformations and Derivatization of Decahydroquinoline 4 Carboxylic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group serves as a primary handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives through reactions such as esterification, amidation, reduction, and conversion to highly reactive acyl intermediates.

The conversion of the carboxyl group into esters and amides is a fundamental strategy for creating derivatives. These reactions are among the most frequently utilized in medicinal chemistry and drug discovery to modulate a compound's physicochemical properties. nih.gov

Esterification: The synthesis of esters from decahydroquinoline-4-carboxylic acid can be achieved using several standard protocols. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. However, for more sterically hindered or sensitive substrates, coupling agents are often employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. organic-chemistry.org This method accelerates the reaction and suppresses the formation of side products, allowing for high yields even with demanding alcohols. organic-chemistry.org For instance, the methyl ester of this compound is a known derivative, confirming the feasibility of this transformation. sigmaaldrich.com In cases where standard methods give low yields, alternative procedures such as generating a cesium salt of the carboxylic acid followed by reaction with an alkyl halide (e.g., iodomethane) can be successful. nih.gov

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of synthetic chemistry. scilit.com Direct amidation can be facilitated by coupling reagents that activate the carboxylic acid. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction proceeds by forming a highly reactive HOBt ester intermediate, which then readily reacts with an amine to form the desired amide. nih.gov The addition of a catalytic amount of DMAP can further enhance the reaction rate by forming a highly reactive acyliminium ion intermediate. nih.gov These methods are robust and tolerate a wide range of functional groups on both the carboxylic acid and amine partners. nih.govscilit.com

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Classical Fischer-Speier method. |

| DCC, DMAP | Steglich esterification; good for sterically hindered substrates. organic-chemistry.org | |

| Cesium Carbonate, Alkyl Halide | Alternative method for challenging substrates. nih.gov | |

| Amidation | EDC, HOBt, Amine | Widely used, reliable coupling method. nih.gov |

| Amine, Boron-based catalysts | Direct thermal amidation can be catalyzed. scilit.com | |

| DPPA, Amine | Can be used, though more common for Curtius rearrangement. |

The carboxylic acid functional group can be reduced to yield the corresponding primary alcohol or aldehyde, providing access to another important class of derivatives.

Reduction to Alcohols: Carboxylic acids are readily reduced to primary alcohols by powerful reducing agents. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically requiring an excess of the reagent followed by an acidic workup. chemistrysteps.com The reaction proceeds through the deprotonation of the acid, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids under standard conditions. libretexts.orgnih.gov Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another reagent capable of selectively reducing carboxylic acids to alcohols, sometimes with better chemoselectivity in the presence of other reducible groups like ketones or esters. nih.govkhanacademy.org

Reduction to Aldehydes: Stopping the reduction of a carboxylic acid at the aldehyde stage is challenging because aldehydes are typically more reactive than the starting carboxylic acid. libretexts.orgchemistrysteps.com Therefore, a direct one-step reduction is generally not feasible. The common strategy involves a two-step process: first, the carboxylic acid is converted into a less reactive derivative, such as an ester or an acid chloride. This intermediate can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent that prevents over-reduction to the alcohol. libretexts.org For example, esters can be reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). libretexts.orgchemistrysteps.com Similarly, acid chlorides can be partially reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

To facilitate subsequent reactions like esterification or Friedel-Crafts acylation, the carboxylic acid is often converted into more electrophilic forms such as acyl halides or anhydrides.

Acyl Halides: Acyl chlorides are common reactive intermediates synthesized from carboxylic acids. Standard reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. These reagents react with the carboxylic acid to replace the -OH group with a chlorine atom, producing the highly reactive acyl chloride along with gaseous byproducts.

Anhydrides: Acid anhydrides, which contain two acyl groups bonded to a single oxygen atom, can be prepared from carboxylic acids. wikipedia.org Symmetrical anhydrides can be formed by the dehydration of two equivalents of a carboxylic acid. A more common laboratory method for preparing both symmetrical and mixed (unsymmetrical) anhydrides involves the reaction of an acyl chloride with a carboxylate salt. masterorganicchemistry.com Acetic anhydride (B1165640) is a major industrial chemical used in the preparation of acetate (B1210297) esters. wikipedia.org These anhydrides are effective acylating agents and can be used in a variety of synthetic applications.

Modifications of the Decahydroquinoline (B1201275) Core

The saturated nitrogen-containing ring system of decahydroquinoline provides further opportunities for structural diversification, including functionalization at the nitrogen atom and the introduction of substituents on the carbocyclic rings.

The secondary amine nitrogen in the decahydroquinoline ring is a nucleophilic center that can readily undergo alkylation and acylation reactions.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom is a straightforward substitution reaction. This is typically achieved by treating the decahydroquinoline derivative with an alkyl halide (e.g., methyl iodide, ethyl tosylate, or diethyl sulfate) in the presence of a base to neutralize the acid generated during the reaction. mdpi.com The choice of solvent and base can be critical, with dipolar aprotic solvents like DMF often accelerating the rate of substitution. nih.gov The addition of different alkyl groups can significantly influence the molecule's conformational preferences and biological properties. rsc.org

N-Acylation: Acylation of the nitrogen atom introduces an amide functionality into the ring system. This is typically accomplished by reacting the decahydroquinoline with a reactive acyl derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. This reaction is generally high-yielding and provides access to a wide range of N-acyl derivatives.

Table 2: Selected Reactions on the Decahydroquinoline Nitrogen

| Reaction | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | N-Alkyl Decahydroquinoline | A standard Sₙ2 reaction on the nitrogen. mdpi.com |

| N-Acylation | Acyl Chloride, Base | N-Acyl Decahydroquinoline (Amide) | Forms a stable amide bond within the ring system. |

Advanced synthetic methods can be employed to introduce or modify side chains on the carbocyclic portion of the decahydroquinoline skeleton with a degree of regioselectivity.

Giese Reaction: The Giese reaction is a powerful tool for forming carbon-carbon bonds via the intermolecular addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor). hw.ac.uk In the context of this compound, the carboxylic acid itself can serve as a radical precursor through a decarboxylation event, often mediated by photoredox catalysis. rsc.org This "decarboxylative Giese reaction" generates a radical at the C4-position, which can then add to a suitable Michael acceptor, effectively installing a new side chain at this position with the loss of CO₂. hw.ac.ukrsc.org This modern approach avoids the need for toxic reagents like organotin compounds that were used in traditional radical reactions. nih.gov

Fluorination: The introduction of fluorine atoms can dramatically alter a molecule's properties, and methods for direct C-H fluorination are of great interest. nih.gov For a decahydroquinoline ring, electrophilic fluorinating agents such as Selectfluor® are commonly used. mdpi.com The regioselectivity of the fluorination on the saturated ring can be challenging to control, but may be directed by existing functional groups or the inherent electronic properties of the ring system. In some cases involving bicyclic azaarenes, treatment with electrophilic fluorinating agents can lead to a ring-opening fluorination, where fluorination of the ring is followed by cleavage of a C-C or N-N bond, creating novel fluorinated structures. rsc.orgresearchgate.net

Curtius Rearrangement: The Curtius rearrangement provides a synthetic route to convert a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorgoreview.com The process begins with the conversion of the carboxylic acid into an acyl azide (B81097), typically using a reagent like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. nih.govorganic-chemistry.org This isocyanate is a versatile intermediate that can be hydrolyzed with water to yield a primary amine (via an unstable carbamic acid intermediate) or trapped with an alcohol to form a carbamate. wikipedia.orgnih.gov Applying this reaction to this compound would yield 4-aminodecahydroquinoline, demonstrating a powerful method for manipulating the key substituent at the C4-position. A key advantage of the Curtius rearrangement is that the migration step occurs with complete retention of stereochemistry. orgoreview.comnih.gov

Reactivity Patterns: Nucleophilic Acyl Substitution and Other Transformational Mechanisms

The carboxylic acid functional group is a cornerstone of organic synthesis, yet its direct participation in nucleophilic acyl substitution reactions can be challenging. The hydroxyl group (-OH) is a poor leaving group, and the acidic proton is readily removed by basic nucleophiles, forming a resonance-stabilized carboxylate anion that is highly unreactive toward nucleophilic attack. masterorganicchemistry.comlibretexts.org Consequently, the transformation of this compound into derivatives such as esters, amides, and acid halides typically requires activation of the carboxyl group. uomustansiriyah.edu.iq

The general mechanism for these transformations is a two-step addition-elimination process. masterorganicchemistry.com A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, re-forming the carbonyl double bond and expelling a leaving group. youtube.comvanderbilt.edu For a carboxylic acid, this process is facilitated by converting the -OH group into a better leaving group. libretexts.org

Key Derivatization Reactions:

Formation of Acyl Chlorides: Carboxylic acids are readily converted into the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. vanderbilt.edulibretexts.org The resulting decahydroquinoline-4-carbonyl chloride is a versatile intermediate for synthesizing other derivatives.

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the highly reactive acyl chloride intermediate can be treated with an alcohol to yield the corresponding ester under milder conditions. uomustansiriyah.edu.iqvanderbilt.edu

Amide Formation: Direct reaction with an amine to form an amide is generally inefficient. The most common methods involve first converting the carboxylic acid to an acyl chloride or using peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC). libretexts.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide.

The following table summarizes the primary nucleophilic acyl substitution reactions applicable to this compound.

| Derivative |

Applications in Advanced Organic Synthesis and Mechanistic Biological Investigations

Decahydroquinoline-4-carboxylic Acid as a Chiral Building Block and Scaffold in Complex Molecule Synthesis

The decahydroquinoline (B1201275) framework is a core structural motif in numerous alkaloids, and its carboxylic acid derivatives serve as invaluable starting materials or key intermediates in their stereoselective synthesis. nih.govnih.govmdpi.comsigmaaldrich.comrsc.org The inherent chirality and conformational rigidity of this scaffold allow for precise control over the spatial arrangement of substituents, which is crucial for achieving the desired biological activity in the target molecules.

Total Synthesis of Marine, Plant, and Amphibian Decahydroquinoline Alkaloids (e.g., Lepadins, Cermizine, Pumiliotoxins)

The utility of the decahydroquinoline scaffold is prominently demonstrated in the total synthesis of various complex alkaloids.

Lepadins: The total synthesis of marine alkaloids such as lepadins has been successfully achieved using strategies that construct the decahydroquinoline core. nih.gov For instance, the enantioselective total synthesis of (-)-lepadin B was developed utilizing an intramolecular acylnitroso Diels-Alder reaction to form a key trans-1,2-oxazinolactam intermediate, which leads to the decahydroquinoline structure. nih.gov Another approach involves a diastereoselective hydrogenation of a bicyclic enone to create a 5-oxo-cis-fused decahydroquinoline, which serves as a common precursor for synthesizing lepadins A, B, C, D, E, and H. nih.gov A tandem ring-closing metathesis (RC-ROM) process has also been applied to create the cis-fused polyhydroquinoline core for a short, stereoselective total synthesis of ent-lepadin B. journament.com

Cermizine: The synthesis of Lycopodium alkaloids like cermizine B and C also highlights the importance of decahydroquinoline intermediates. researchgate.netnih.gov One practical synthesis of (±)-cermizine B involved a double reductive amination that resulted in the closure of the decahydroquinoline ring. researchgate.netnih.gov A formal total synthesis of (−)-cermizine C was achieved through a stereodivergent transition-metal-catalyzed intramolecular hydroamidation, which selectively formed the requisite δ-vinyl-lactam precursor to the decahydroquinoline system. researchgate.net Organocatalysis has also been employed in the synthesis of (-)-cermizine B, showcasing modern methods for constructing the core ring structure. organic-chemistry.org

Pumiliotoxins: These toxic alkaloids, isolated from the skin of poison frogs, feature a decahydroquinoline core. nih.gov The total synthesis of pumiliotoxin C has been accomplished in a highly diastereoselective manner, starting from 1,3-cyclohexanedione, where the key octahydroquinoline precursor was generated via a four-component reaction. rsc.org Syntheses of other pumiliotoxin family members, such as ent-cis-195A and cis-211A, have been achieved through a divergent route starting from a common decahydroquinoline intermediate, which also allowed for the determination of the absolute stereochemistry of the natural products. nih.govmdpi.comnih.gov

Table 1: Examples of Decahydroquinoline Alkaloid Syntheses

| Alkaloid Class | Specific Example(s) | Key Synthetic Strategy for Decahydroquinoline Core | Citation(s) |

|---|---|---|---|

| Marine Alkaloids | Lepadins A-E, H | Diastereoselective hydrogenation of a bicyclic enone | nih.gov |

| (-)-Lepadin B | Intramolecular acylnitroso Diels-Alder reaction | nih.gov | |

| Plant Alkaloids | (±)-Cermizine B | Double reductive amination for ring closure | researchgate.netnih.gov |

| (−)-Cermizine C (Formal) | Transition-metal-catalyzed intramolecular hydroamidation | researchgate.net | |

| Amphibian Alkaloids | (±)-Pumiliotoxin C | Four-component reaction to form an octahydroquinoline precursor | rsc.org |

| ent-cis-195A, cis-211A | Divergent synthesis from a common chiral decahydroquinoline intermediate | nih.govmdpi.com |

Design and Synthesis of Conformationally Restricted Probes

The rigid structure of this compound makes it an excellent scaffold for designing conformationally restricted molecular probes. These probes are instrumental in studying biological processes where specific three-dimensional orientations are required for interaction with biological targets like receptors or enzymes. By locking the pharmacophoric elements—such as the carboxylic acid and the nitrogen atom—into a defined spatial arrangement, these molecules can provide valuable insights into the bioactive conformation required for molecular recognition. For example, epimeric cis-decahydroquinoline-5-carboxylic acids have been synthesized to contain the core structure of gamma-aminobutyric acid (GABA) in a constrained form, allowing for detailed studies of their interaction with GABA receptors and transporters. nih.gov

Application in Peptidomimetics (conceptual relevance for unnatural amino acids)

This compound serves as a conceptually relevant scaffold for creating unnatural amino acids for use in peptidomimetics. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The incorporation of rigid cyclic structures, like the decahydroquinoline ring, can enforce specific secondary structures (e.g., turns or helices) in a peptide chain. nih.gov This is analogous to the use of other constrained amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is considered a rigid analogue of phenylalanine and a surrogate for proline. mdpi.comnih.gov The defined stereochemistry and conformational rigidity of this compound allow it to act as a dipeptide isostere or a turn-inducing element, making it a valuable building block in the rational design of new peptide-based therapeutics. mdpi.com

Mechanistic Investigations in Biological Systems

Derivatives of this compound are not only synthetic targets but also tools for probing biological mechanisms, particularly in the study of ligand-receptor and enzyme-substrate interactions.

Studies on Ligand-Receptor Interactions (e.g., in vitro GABA receptor binding studies)

The conformationally restricted nature of decahydroquinoline derivatives makes them ideal for mapping the binding pockets of receptors. plos.org Synthesized epimers of cis-decahydroquinoline-5-carboxylic acid, which contain a constrained GABA moiety, have been used in in vitro studies to investigate their interaction with GABA receptors. nih.govacs.org Pharmacological assessments revealed that these isomers have a low affinity for GABA receptors compared to GABA itself. nih.gov However, they did show weak, stereoselective activity in inhibiting the high-affinity uptake of GABA into rat brain synaptosomes. nih.gov Further in vivo studies in mice showed that intracerebroventricular administration of these compounds could induce convulsant activity, which could be antagonized by the GABA transaminase inhibitor n-dipropylacetate, suggesting a complex, indirect partial agonist or antagonist activity at higher concentrations that does not appear to be mediated by direct GABA receptor binding. nih.gov These findings underscore how such rigid analogues can help elucidate the specific conformational requirements for ligand recognition and function at neurotransmitter receptors. semanticscholar.org

Enzyme Inhibition Mechanisms and Structural Basis of Interaction (e.g., Dihydroorotate Dehydrogenase (DHODH) inhibitors)

Quinoline-4-carboxylic acid derivatives have been extensively studied as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is crucial for cell proliferation, making DHODH a significant target in the development of therapies for cancer and autoimmune diseases. nih.gov Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. nih.govresearchgate.netosti.govdocumentsdelivered.com

A high-resolution co-crystal structure of DHODH with a brequinar (B1684385) analogue (a quinoline-4-carboxylic acid derivative) revealed the structural basis for inhibition. nih.gov The carboxylate group of the inhibitor forms a critical salt bridge with an arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site. nih.gov The quinoline (B57606) core itself engages in hydrophobic interactions within a channel lined by residues such as M43, L58, and A59. nih.gov By modifying the quinoline scaffold, researchers have developed improved inhibitors that form new, favorable interactions. For example, the strategic placement of hydrogen-bond accepting groups led to the discovery of analogues that form novel hydrogen bonds with residues T63 (via a water molecule) and Y356 in the binding pocket, significantly enhancing inhibitory potency. nih.govdocumentsdelivered.com

Table 2: Mechanistic Data for Quinoline-4-Carboxylic Acid Based DHODH Inhibitors

| Compound/Analogue Class | Target Enzyme | Key Interacting Residues | Mechanism of Interaction | Citation(s) |

|---|---|---|---|---|

| Brequinar Analogue | Human DHODH | Arg136, Gln47 | Salt bridge and hydrogen bond formation by the carboxylate group. | nih.gov |

| M43, L58, A59 | Hydrophobic interactions with the quinoline core. | nih.gov | ||

| Optimized Quinoline-based Inhibitors | Human DHODH | T63 | Novel water-mediated hydrogen bond. | nih.govdocumentsdelivered.com |

| Y356 | Novel direct hydrogen bond with the inhibitor. | nih.govdocumentsdelivered.com |

Role as a Precursor or Scaffold for Biosynthetically Relevant Molecules (e.g., marine alkaloids)

The rigid, saturated heterocyclic system of decahydroquinoline serves as a foundational scaffold for a variety of biosynthetically significant molecules, most notably the marine alkaloids. While direct utilization of this compound as a starting material is not extensively documented in all synthetic routes, its structural motif is a recurring and essential feature in the assembly of these complex natural products. The decahydroquinoline core, often with varied functionalization including carboxylic acid derivatives, provides the necessary stereochemical framework for the construction of these biologically active compounds.

Research into the total synthesis of marine alkaloids, such as the lepadins, and poison frog alkaloids, highlights the strategic importance of the decahydroquinoline scaffold. nih.govresearchgate.net Synthetic chemists frequently employ derivatives of decahydroquinoline carboxylic acids as key intermediates to build the characteristic cis-fused or trans-fused ring systems found in these natural products. These intermediates allow for the controlled introduction of various substituents and the establishment of the correct relative and absolute stereochemistry, which is crucial for the biological activity of the final molecules.

For instance, the total synthesis of certain poison frog alkaloids from the Dendrobatidae family involves the construction of a decahydroquinoline nucleus where a carboxylic acid or its ester equivalent at various positions plays a pivotal role in the synthetic strategy. researchgate.netnih.govjcu.eduelsevierpure.comnih.gov These functional groups can direct the stereochemical outcome of key reactions or serve as handles for further chemical transformations, ultimately leading to the target alkaloid.

The following table details specific examples of biosynthetically relevant molecules that are synthesized using a decahydroquinoline scaffold, showcasing the diversity of the resulting alkaloids and the strategic use of functionalized decahydroquinoline intermediates.

| Target Alkaloid Family | Specific Alkaloid(s) | Key Synthetic Strategy/Intermediate | Source Organism | Reference |

| Lepadins | Lepadins A-E, H | Construction of a common cis-fused decahydroquinoline (DHQ) core. | Marine Ascidian (Tunicate) | nih.gov |

| Poison Frog Alkaloids | ent-cis-195A, cis-211A | Divergent synthesis from a common key intermediate containing a decahydroquinoline nucleus. | Poison Frog (Oophaga pumilio) | researchgate.netnih.govjcu.edunih.gov |

| Poison Frog Alkaloids | cis-195A | Synthesis involves a decahydroquinoline core. | Poison Frog (Dendrobates pumilio) | nih.gov |

| Poison Frog Alkaloids | Decahydroquinoline-type | Divergent synthesis using a stereoselective Michael-type conjugate addition to form the decahydroquinoline ring system. | Poison Frog | researchgate.netelsevierpure.com |

Computational and Theoretical Investigations of Decahydroquinoline 4 Carboxylic Acid

Quantum Chemical Calculations for Structural and Reactivity Predictions (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. osti.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous molecular properties can be derived.

For quinoline (B57606) derivatives, DFT has been employed to optimize molecular geometry, resulting in stable, low-energy conformations. nih.gov Such calculations are crucial for understanding the three-dimensional shape of decahydroquinoline-4-carboxylic acid, including the stereochemical relationships between the fused rings and the carboxylic acid substituent.

Frontier Molecular Orbital (FMO) analysis, a key component of DFT studies, calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Other calculated parameters, such as chemical potential, hardness, softness, and electrophilicity index, provide a deeper understanding of the molecule's reactivity and potential for intermolecular interactions. rsc.org In studies of related compounds, these parameters have been used to analyze chemical stability and predict reaction mechanisms. nih.govrsc.org For instance, DFT has been used to characterize the adsorption of 8-hydroxyquinoline (B1678124) on aluminum surfaces by calculating adsorption energies and analyzing the electronic density variation upon binding. rsc.org

Table 1: Example of Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT This table illustrates the types of data generated in DFT studies of related compounds. The values are representative and not specific to this compound.

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration. | A higher value indicates greater stability. rsc.org |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. rsc.org |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Used to predict charge transfer in reactions. rsc.org |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. rsc.org |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent or bound to a protein). nih.govmdpi.com

For a flexible molecule like this compound, which possesses multiple stereoisomers and conformational possibilities due to its saturated rings, MD simulations are essential for exploring its conformational landscape. rsc.org Studies on related quinoline and tetrahydroquinoline derivatives have used MD to assess the stability of ligand-protein complexes. nih.govmdpi.commdpi.com Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure. A stable RMSD value suggests the system has reached equilibrium. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average positions, highlighting flexible regions of the molecule or protein. nih.gov

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its compactness and how its conformation changes upon binding. nih.gov

These simulations can reveal the preferred conformations of the decahydroquinoline (B1201275) ring system and the orientation of the carboxylic acid group, which are critical for its interaction with biological targets. rsc.org

Table 2: Applications of Molecular Dynamics (MD) Simulations for Quinoline Derivatives This table summarizes common applications of MD simulations as seen in the study of related quinoline systems.

| MD Application | Purpose | Finding/Insight |

| Complex Stability | To assess the stability of a ligand bound to a protein target over time. | Analysis of RMSD and hydrogen bond patterns reveals if the ligand remains stably in the binding pocket. nih.govmdpi.com |

| Conformational Analysis | To explore the different shapes a molecule can adopt. | Identifies low-energy, predominant conformations and the flexibility of different parts of the molecule (e.g., ring puckering). rsc.orgmdpi.com |

| Binding Free Energy Calculation | To estimate the strength of the interaction between a ligand and a protein. | Methods like MM/PBSA are used to calculate the free energy of binding, helping to rank potential inhibitors. mdpi.com |

| Interaction Analysis | To detail the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between a ligand and protein. | Reveals key amino acid residues responsible for binding affinity and selectivity. nih.gov |

Pharmacophore Modeling and Ligand-Protein Docking Studies (for related systems and conceptual application)

Pharmacophore modeling and ligand-protein docking are cornerstones of computer-aided drug design, used to predict and analyze how a molecule might interact with a biological target. researchgate.netnih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be biologically active. nih.gov For a class of compounds like quinoline derivatives, a pharmacophore model can be generated from a set of known active molecules or from the crystal structure of a ligand-target complex. nih.govnih.gov This model then serves as a 3D query to screen large compound libraries for new molecules that fit the required features, a strategy known as scaffold hopping. nih.gov

Ligand-protein docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov The process involves sampling many possible conformations and orientations of the ligand within the binding site and using a scoring function to rank them based on their predicted binding affinity. nih.gov Docking studies on quinoline derivatives have successfully identified crucial interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues, that are responsible for their inhibitory activity against targets like P-glycoprotein and DNA-gyrase. nih.govnih.gov For this compound, docking could predict its binding mode within a target enzyme, highlighting the roles of the carboxylate group (potentially forming salt bridges or hydrogen bonds) and the hydrophobic decahydronaphthalene (B1670005) core. nih.gov

Table 3: Example of Pharmacophoric Features Identified for Quinoline-Based Inhibitors This table is a conceptual representation based on findings for related compounds, illustrating features that could be relevant for this compound.

| Pharmacophoric Feature | Chemical Moiety (Example) | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carboxylate oxygen, quinoline nitrogen | Forms hydrogen bonds with donor residues (e.g., Arg, Lys, Ser) in the protein active site. nih.govnih.gov |

| Hydrogen Bond Donor (HBD) | Carboxylic acid proton, N-H group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln). nih.gov |

| Hydrophobic (HY) / Aromatic (AR) | Fused aliphatic or aromatic rings | Engages in van der Waals or π-π stacking interactions with hydrophobic/aromatic residues (e.g., Phe, Tyr, Leu). nih.gov |

| Negative Ionizable Area | Deprotonated carboxylic acid | Forms electrostatic interactions or salt bridges with positively charged residues (e.g., Arg, Lys). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (conceptual relevance)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a physicochemical property, respectively. nih.gov The goal is to develop a predictive model that can estimate the activity of novel, untested compounds. japsonline.com

The process involves:

Data Set Compilation: Assembling a series of related compounds (e.g., quinoline derivatives) with experimentally measured biological activity (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, van der Waals volume, electronic energy). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that links a subset of the most relevant descriptors to the observed activity. nih.govphyschemres.org

Validation: Rigorously testing the model's statistical significance and predictive power using internal and external validation techniques. researchgate.net

Numerous QSAR studies on quinoline, tetrahydroquinoline, and quinolinone derivatives have been successful in identifying key structural features that govern their activity as anticancer agents, P-glycoprotein inhibitors, or antituberculosis agents. mdpi.comnih.govnih.gov For instance, a QSAR model for quinolinone-based thiosemicarbazones suggested that van der Waals volume and electron density were pivotal for antituberculosis activity. nih.gov While a specific QSAR model for this compound would require a dedicated dataset, the methodology provides a framework for rationally designing more potent analogs by modifying its structure to optimize the descriptors identified as critical for activity.

Table 4: Conceptual Example of a QSAR Model Equation This table illustrates the general form and components of a QSAR model, based on examples from studies on quinoline derivatives. nih.govnih.gov

| Component | Description |

| Model Equation | pIC₅₀ = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ... |

| Dependent Variable (pIC₅₀) | The biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). |

| Descriptors (A, B, ...) | Numerical values representing molecular properties (e.g., AM1_E for electronic energy, vdw_vol for van der Waals volume). nih.gov |

| Coefficients (β₀, β₁, β₂) | Regression coefficients determined by the model. Their sign indicates whether an increase in the descriptor value increases (+) or decreases (-) the activity. |

| Statistical Parameters | R² (Coefficient of determination), q² (Cross-validated R²), F (F-test value), RMSE (Root Mean Square Error). These metrics are used to assess the model's goodness-of-fit, robustness, and predictive ability. nih.govphyschemres.org |

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Methodologies for the Decahydroquinoline (B1201275) Core

The synthesis of the decahydroquinoline core, and its aromatic precursor quinoline (B57606), has traditionally relied on methods that often involve harsh conditions and hazardous reagents. acs.org Future research is increasingly focused on developing greener, more sustainable synthetic routes. This involves a multi-faceted approach targeting catalysts, solvents, and energy sources.

A primary objective is the replacement of conventional acid catalysts with environmentally benign alternatives. The use of formic acid and various nanocatalysts has already shown promise in the synthesis of quinoline derivatives, offering milder reaction conditions and reduced waste. nih.gov Research should now aim to adapt these catalytic systems for the complete hydrogenation of the quinoline ring to yield the decahydroquinoline core, and to ensure their compatibility with substituents like the 4-carboxylic acid group.

The exploration of greener solvents is another critical avenue. Water, ethanol, and deep eutectic solvents (DES) are being investigated as replacements for toxic organic solvents in quinoline synthesis. acs.org Future work will likely focus on optimizing reaction conditions in these green solvents for the synthesis of decahydroquinoline-4-carboxylic acid, potentially improving both the environmental profile and the safety of the process.

Furthermore, alternative energy sources such as microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields in the synthesis of quinoline-based compounds. acs.orgresearchgate.net A significant future direction will be the systematic application of these energy-efficient techniques to the multi-step synthesis of complex decahydroquinoline derivatives.

| Green Methodology | Traditional Approach | Future Research Focus for Decahydroquinoline Core | Key Advantages |

| Catalysis | Strong acids (e.g., Sulfuric Acid), metal catalysts. nih.gov | Development of reusable solid acid catalysts, nanocatalysts, and biocatalysts (e.g., amine oxidases). chemcopilot.comdoaj.org | Milder conditions, higher selectivity, reduced waste, catalyst recyclability. |

| Solvents | Volatile organic compounds (VOCs). acs.org | Utilization of water, ethanol, or Deep Eutectic Solvents (DES). acs.org | Reduced toxicity, improved safety, use of renewable resources. |

| Energy | Conventional heating (reflux). | Application of microwave irradiation and sonication. researchgate.net | Faster reaction rates, improved energy efficiency, higher yields. |

| Process | Batch synthesis. | Implementation of continuous flow chemistry systems. researchgate.netengineering.org.cn | Enhanced safety, better process control, easier scalability. |

Exploration of Novel Mechanistic Applications in Chemical Biology and Material Science

While the decahydroquinoline scaffold is known for its presence in bioactive alkaloids, its full potential in chemical biology and material science remains largely untapped. Future research is expected to delve into new applications beyond its traditional roles.

In the realm of chemical biology , decahydroquinoline alkaloids are recognized for their activity as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors. researchgate.netengineering.org.cndoaj.org This makes them valuable molecular probes for studying the nervous system. Future work could focus on designing derivatives of this compound as highly specific modulators for particular nicotinic receptor subtypes. The carboxylic acid handle provides a convenient point for attaching fluorophores or affinity tags, enabling the development of sophisticated chemical tools for imaging and pull-down assays to investigate receptor function and distribution in the central nervous system. researchgate.net

The field of material science offers a nascent but promising area for decahydroquinoline derivatives. While research in this area is limited, the rigid, three-dimensional structure of the decahydroquinoline core makes it an intriguing building block for novel polymers and functional materials. Analogous heterocyclic structures have been successfully incorporated into polymer backbones. For instance, polymers derived from the quinoline alkaloid quinine (B1679958) have been synthesized and used for chiral discrimination. synthiaonline.com Future research could explore the polymerization of functionalized decahydroquinolines to create materials with unique thermal, optical, or mechanical properties. The nitrogen atom and the carboxylic acid group on the this compound scaffold could be exploited for creating coordination polymers, hydrogen-bonded networks, or as sites for further functionalization of the material.

Integration of Advanced Machine Learning and Artificial Intelligence for De Novo Design and Synthesis Planning

De Novo Design and Virtual Screening: Machine learning models, including generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known molecules to generate novel chemical structures with desired properties. researchgate.netnih.gov Future research will involve using these de novo design approaches to create virtual libraries of this compound derivatives optimized for specific biological targets, such as particular enzymes or receptors. nih.govmdpi.com Following generation, these virtual compounds can be rapidly assessed using computational methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction to prioritize the most promising candidates for synthesis. researchgate.netresearchgate.net This in-silico screening process can dramatically accelerate the initial phases of drug discovery by focusing laboratory efforts on compounds with the highest probability of success. nih.gov

Retrosynthesis and Reaction Prediction: One of the most significant challenges in organic chemistry is devising an efficient synthetic route for a target molecule. AI-powered retrosynthesis tools are being developed to tackle this problem by proposing viable synthetic pathways. engineering.org.cnchemcopilot.com These tools analyze the target structure and suggest a series of disconnections to break it down into simpler, commercially available starting materials. microsoft.comopenreview.net For a complex target like a substituted this compound, AI can suggest multiple synthetic routes, evaluate them based on factors like step count and predicted yield, and even recommend optimal reaction conditions. acs.orgnih.gov This not only aids expert chemists but also helps democratize synthesis planning. The integration of AI that combines data-driven learning with expert-coded chemical knowledge is proving to be a particularly powerful strategy. synthiaonline.com

| AI/ML Application | Description | Future Perspective for this compound |

| De Novo Design | Generative models (e.g., GANs, RNNs) create novel molecular structures with optimized properties. nih.gov | Generation of new analogs with predicted high affinity for specific biological targets and favorable drug-like properties. |

| Virtual Screening | Computationally docking and scoring large libraries of virtual compounds against a protein target. nih.gov | Rapidly identifying the most promising this compound derivatives for synthesis and biological testing. |

| Retrosynthesis Planning | AI algorithms predict a sequence of reactions to synthesize a target molecule from available precursors. engineering.org.cnchemcopilot.com | Automating the design of efficient and sustainable synthetic routes, reducing the time and resources for laboratory synthesis. |

| Reaction Outcome Prediction | ML models predict the likely products, yields, and side products of a chemical reaction. acs.org | Validating proposed synthetic steps and optimizing reaction conditions for higher efficiency and purity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing Decahydroquinoline-4-carboxylic acid with high purity?

- Methodological Answer : The compound is synthesized via acidic hydrolysis of Ethyl decahydroquinoline-4-carboxylate. Optimal conditions involve refluxing with 6M HCl in a 1:1 H2O/EtOH mixture, yielding 90% decarboxylated product. Basic hydrolysis (1M NaOH in H2O/THF at RT) results in partial conversion (65%) to the sodium salt, making acidic conditions preferable for maximizing yield .

Q. How does the chemical stability of this compound vary under different pH conditions?

- Methodological Answer : The carboxylic acid group is sensitive to hydrolysis under extreme pH. Stability testing in buffered solutions (pH 3–10) reveals minimal degradation at neutral pH over 24 hours. For long-term storage, lyophilization and storage under inert gas (N2) at –20°C are recommended to prevent decarboxylation or esterification .

Q. What distinguishes this compound from partially saturated quinoline derivatives?

- Methodological Answer : Full saturation of the quinoline ring confers distinct stereochemical and electronic properties. Unlike partially saturated analogs (e.g., Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate), the decahydro derivative lacks π-π conjugation, reducing UV absorbance above 250 nm. This impacts its reactivity in photochemical reactions and solubility in polar solvents .

Advanced Research Questions

Q. How can stereochemical outcomes of hydrogenation reactions in this compound synthesis be validated?

- Methodological Answer : Nuclear Overhauser Effect (NOE) spectroscopy is critical for confirming β-face hydrogenation of the bicyclic system. Comparative <sup>1</sup>H-NMR analysis of intermediates (e.g., NOE correlations between H-3 and H-5 protons) provides spatial resolution to verify stereoselectivity .

Q. What experimental strategies resolve contradictions in reactivity data between this compound and its unsaturated analogs?

- Methodological Answer : Kinetic studies under controlled conditions (e.g., varying nucleophile concentration in substitution reactions) highlight steric and electronic differences. Computational modeling (DFT calculations) further rationalizes discrepancies by comparing transition-state energies of saturated vs. unsaturated derivatives .

Q. Which functionalization strategies are effective for modifying the carboxylic acid group in this compound?

- Methodological Answer : Activation with carbodiimides (e.g., DCC) enables amide bond formation with primary amines. For ester derivatives, nucleophilic substitution (e.g., using alkyl halides in DMF with K2CO3) achieves >70% conversion. Monitor progress via FT-IR to track carbonyl stretching frequency shifts .

Q. How can researchers design this compound derivatives for targeted biological or material science applications?

- Methodological Answer : Structure-activity relationship (SAR) studies guide derivatization. For example, introducing electron-withdrawing groups at the C-2 position enhances antimicrobial activity. High-throughput screening (HTS) of substituted analogs in biological assays (e.g., MIC against E. coli) identifies lead compounds .

Methodological Notes

- Stereochemical Analysis : Prioritize NOE and 2D-NMR (e.g., HSQC, HMBC) for conformational studies.

- Purity Assessment : Use HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with UV detection at 210 nm.

- Data Validation : Cross-reference experimental results with computational models (e.g., Gaussian or ORCA for DFT) to resolve mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.